Cas no 1040663-01-1 (N-(1,3-benzothiazol-2-yl)-2-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide)
![N-(1,3-benzothiazol-2-yl)-2-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide structure](https://www.kuujia.com/scimg/cas/1040663-01-1x500.png)
N-(1,3-benzothiazol-2-yl)-2-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide Chemical and Physical Properties
Names and Identifiers
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- N-(1,3-benzothiazol-2-yl)-2-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide
- N-(1,3-benzothiazol-2-yl)-2-[2-(phenylcarbamoylamino)-1,3-thiazol-4-yl]acetamide
- AKOS004945076
- F2096-0121
- 1040663-01-1
- N-(benzo[d]thiazol-2-yl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide
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- Inchi: 1S/C19H15N5O2S2/c25-16(23-19-22-14-8-4-5-9-15(14)28-19)10-13-11-27-18(21-13)24-17(26)20-12-6-2-1-3-7-12/h1-9,11H,10H2,(H,22,23,25)(H2,20,21,24,26)
- InChI Key: UYWAMTGNJSEWHK-UHFFFAOYSA-N
- SMILES: S1C(=NC2C=CC=CC1=2)NC(CC1=CSC(NC(NC2C=CC=CC=2)=O)=N1)=O
Computed Properties
- Exact Mass: 409.06671709g/mol
- Monoisotopic Mass: 409.06671709g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 28
- Rotatable Bond Count: 5
- Complexity: 560
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 153Ų
- XLogP3: 3.4
N-(1,3-benzothiazol-2-yl)-2-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2096-0121-75mg |
N-(1,3-benzothiazol-2-yl)-2-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide |
1040663-01-1 | 90%+ | 75mg |
$208.0 | 2023-05-16 | |
Life Chemicals | F2096-0121-3mg |
N-(1,3-benzothiazol-2-yl)-2-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide |
1040663-01-1 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2096-0121-5mg |
N-(1,3-benzothiazol-2-yl)-2-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide |
1040663-01-1 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2096-0121-10mg |
N-(1,3-benzothiazol-2-yl)-2-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide |
1040663-01-1 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2096-0121-20mg |
N-(1,3-benzothiazol-2-yl)-2-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide |
1040663-01-1 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2096-0121-1mg |
N-(1,3-benzothiazol-2-yl)-2-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide |
1040663-01-1 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2096-0121-50mg |
N-(1,3-benzothiazol-2-yl)-2-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide |
1040663-01-1 | 90%+ | 50mg |
$160.0 | 2023-05-16 | |
Life Chemicals | F2096-0121-2μmol |
N-(1,3-benzothiazol-2-yl)-2-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide |
1040663-01-1 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2096-0121-15mg |
N-(1,3-benzothiazol-2-yl)-2-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide |
1040663-01-1 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2096-0121-40mg |
N-(1,3-benzothiazol-2-yl)-2-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide |
1040663-01-1 | 90%+ | 40mg |
$140.0 | 2023-05-16 |
N-(1,3-benzothiazol-2-yl)-2-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide Related Literature
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Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184
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Lukas Mai,Nils Boysen,Ersoy Subaşı,Teresa de los Arcos,Detlef Rogalla,Guido Grundmeier,Claudia Bock,Hong-Liang Lu,Anjana Devi RSC Adv., 2018,8, 4987-4994
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Y. S. Liu,X. Zhang,X. F. Yang,X. K. Hong,J. F. Feng,M. S. Si,X. F. Wang Phys. Chem. Chem. Phys., 2015,17, 10462-10467
Additional information on N-(1,3-benzothiazol-2-yl)-2-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide
N-(1,3-Benzothiazol-2-yl)-2-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}Acetamide: A Comprehensive Overview
The compound N-(1,3-benzothiazol-2-yl)-2-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide (CAS No. 1040663-01-1) is a highly specialized organic compound with a complex structure and potential applications in various fields. This compound belongs to the class of heterocyclic compounds, which are known for their versatility and importance in drug discovery and material science. The molecule consists of two key structural motifs: the benzothiazole ring system and the thiazole ring system, both of which are fused with nitrogen atoms and contribute to its unique chemical properties.
Recent studies have highlighted the potential of this compound as a building block in medicinal chemistry. The benzothiazole moiety is well-documented for its ability to act as a bioisostere in drug design, often mimicking the pharmacophore of natural products. Similarly, the thiazole ring is known for its stability and ability to participate in hydrogen bonding, making it a valuable component in designing bioactive molecules. The combination of these two heterocycles in the same molecule creates a platform for exploring novel therapeutic agents with enhanced potency and selectivity.
One of the most promising applications of this compound lies in its potential as an inhibitor of specific enzymes involved in cellular signaling pathways. For instance, researchers have reported that derivatives of this compound exhibit inhibitory activity against kinases, which are critical targets in oncology and inflammatory diseases. The phenylcarbamoyl group attached to the thiazole ring plays a pivotal role in modulating the compound's interactions with biological targets, making it a versatile scaffold for further optimization.
In addition to its medicinal applications, this compound has also been explored for its electronic properties. The conjugated system formed by the benzothiazole and thiazole rings can exhibit interesting optical and electronic characteristics, making it a candidate for use in organic electronics or optoelectronic devices. Recent advancements in computational chemistry have enabled researchers to predict the electronic behavior of this compound with high accuracy, paving the way for its integration into next-generation materials.
The synthesis of N-(1,3-benzothiazol-2-yl)-2-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide involves a multi-step process that combines principles from both organic and heterocyclic chemistry. Key steps include the formation of the benzothiazole ring through condensation reactions and the subsequent coupling with the thiazole derivative via amide bond formation. The reaction conditions are carefully optimized to ensure high yields and purity, reflecting the complexity of the molecule's structure.
From an analytical standpoint, this compound has been characterized using advanced spectroscopic techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy. These analyses confirm the presence of all functional groups and validate the proposed molecular structure. Furthermore, thermogravimetric analysis (TGA) has provided insights into its thermal stability, which is crucial for applications requiring high-performance materials.
Looking ahead, ongoing research is focused on expanding the functionalization options of this compound. By introducing additional substituents or modifying existing ones, scientists aim to enhance its bioavailability, stability, or electronic properties. For example, recent efforts have explored the incorporation of fluorine atoms into the molecule to improve its lipophilicity and pharmacokinetic profile.
In conclusion, N-(1,3-benzothiazol-2-yl)-2-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide (CAS No. 1040663-01-1) represents a fascinating example of how complex heterocyclic compounds can serve as versatile platforms for innovation across multiple disciplines. Its unique structure offers opportunities for advancing drug discovery while also holding promise for breakthroughs in materials science. As research continues to uncover new facets of this compound's potential, it stands at the forefront of cutting-edge scientific exploration.
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